3'-epi-Daunorubicin is classified within the group of anthracycline antibiotics, which are derived from the bacterium Streptomyces peucetius. This compound is synthesized through modifications of daunorubicin and is often studied for its biochemical interactions and therapeutic applications in oncology.
The synthesis of 3'-epi-Daunorubicin can be achieved through several methods, primarily involving the modification of daunorubicin. Key steps include:
Industrial production often utilizes metabolic engineering techniques on microbial strains such as Streptomyces coeruleorubidus, optimizing fermentation conditions for higher yields .
The molecular structure of 3'-epi-Daunorubicin is characterized by its anthracycline core, which includes:
The chemical formula for 3'-epi-Daunorubicin is with a molecular weight of approximately 525.53 g/mol. The structural modifications at the C-4' position are crucial for its biological activity compared to daunorubicin .
3'-epi-Daunorubicin undergoes various chemical reactions, including:
These reactions are essential for synthesizing derivatives and analogs with varying biological activities .
The mechanism of action for 3'-epi-Daunorubicin primarily involves:
This dual action leads to increased double-strand breaks in DNA, contributing to its cytotoxic effects against cancer cells .
3'-epi-Daunorubicin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
3'-epi-Daunorubicin has significant applications in cancer research and therapy:
3'-epi-Daunorubicin is a stereoisomer of the classic anthracycline daunorubicin (DNR), distinguished by the epimerization of the C-3' hydroxyl group in its aminosugar moiety (daunosamine). This structural alteration places it within the broader class of second-generation anthracyclines, designed to overcome limitations of first-generation agents like DNR and doxorubicin (DOX), particularly multidrug resistance (MDR) and toxicity [3] [4]. Unlike radical structural overhauls, 3'-epi-Daunorubicin exemplifies how subtle stereochemical changes can significantly alter biological interactions, especially with drug efflux pumps and DNA intercalation targets [5] [7]. Its development reflects a targeted strategy in oncological pharmacology to optimize drug efficacy through molecular refinement rather than de novo synthesis.
Anthracyclines share a core tetracyclic aglycone structure (tetracycline ring) with adjacent quinone-hydroquinone moieties, coupled to an aminosugar via a glycosidic bond at C-7. The aminosugar is pivotal for DNA binding and biological activity. 3'-epi-Daunorubicin (Chemical formula: C~27~H~29~NO~10~) is formally known as (3'S)-3'-hydroxydaunorubicin [2] [7]. It differs from DNR solely in the spatial orientation of the hydroxyl (-OH) group at carbon 3' of the daunosamine sugar (Figure 1). This epimerization mirrors the relationship between doxorubicin and its derivative epirubicin (4'-epi-doxorubicin), both featuring axial-to-equatorial epimerization in the sugar unit [3] [4].
Table 1: Key Structural Features of Select Anthracyclines
Compound | C-3' Modification | C-4' Modification | C-4 (Ring D) | C-13 Side Chain |
---|---|---|---|---|
Daunorubicin (DNR) | -NH~2~ (axial) | -OCH~3~ (equatorial) | -OCH~3~ | -COCH~3~ |
3'-epi-Daunorubicin | -OH (epimeric) | -OCH~3~ | -OCH~3~ | -COCH~3~ |
Doxorubicin (DOX) | -NH~2~ | -OCH~3~ | -OCH~3~ | -COCH~2~OH |
Epirubicin (EPI) | -NH~2~ | -OH (epimeric) | -OCH~3~ | -COCH~2~OH |
Idarubicin (IDA) | -NH~2~ | -OCH~3~ | -H | -COCH~3~ |
The synthesis of 3'-epi-Daunorubicin was first reported in 1985 as part of systematic efforts to modify the sugar moiety of DNR to enhance therapeutic properties . This work paralleled investigations into other sugar-modified analogues like 3'-azidodaunorubicin (ADNR) and 3'-C-methyl-daunorubicin. The primary driver was overcoming P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a major limitation of DNR/DOX therapy where cancer cells overexpress the P-gp efflux pump, drastically reducing intracellular drug concentration [1]. Early research demonstrated that alterations at the 3'-position (e.g., -N~3~, -CH~3~, epi-OH) disrupted the specific hydrogen-bonding and electrostatic interactions between the anthracycline and P-gp's substrate-binding pocket, as evidenced by molecular docking simulations [1]. While ADNR emerged as a particularly potent candidate showing >2.5-fold higher efficacy against resistant leukemias in vivo than DNR [1], 3'-epi-Daunorubicin provided crucial proof-of-concept that stereochemical inversion at this position significantly impacts P-gp recognition and substrate specificity. Its development cemented the strategy of sugar moiety engineering as a viable path to circumvent MDR in anthracycline design.
The epimerization of the 3'-group in 3'-epi-Daunorubicin from an amino (-NH~2~) to a hydroxyl (-OH) group in a distinct stereochemical configuration induces profound changes in its physicochemical and biological interactions:
Table 2: Impact of Key 3' Modifications on Daunorubicin Pharmacology
Modification Type | Example Compound | P-gp Substrate | Intracellular Accumulation in MDR cells | Resistance Index (vs. DNR) | Primary Mechanism of MDR Overcome |
---|---|---|---|---|---|
Parent | Daunorubicin (DNR) | Yes | Low | High (Reference ~1) | None |
3' Stereochemical Inversion + Group Change | 3'-epi-Daunorubicin | Reduced/No | High | Lower (Inferred) | Altered H-bonding/Electrostatics with P-gp |
3'-Azido | 3'-Azidodaunorubicin (ADNR) | No | Very High | 25-fold lower | Complete aversion of P-gp binding |
3'-C-Methyl | 3'-C-Methyldaunorubicin | Data not provided in search | Data not provided in search | Data not provided in search | Likely steric hindrance of P-gp binding |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7